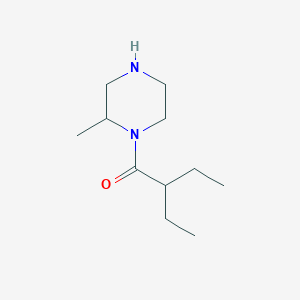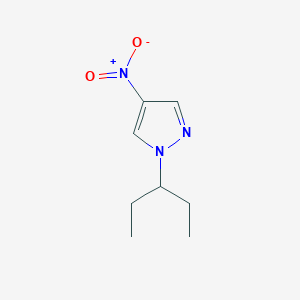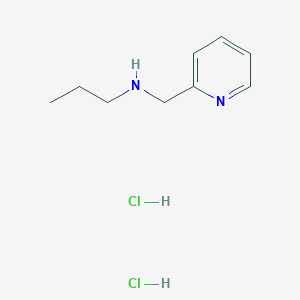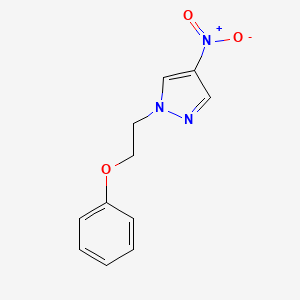
2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one (commonly referred to as 2-E1-2MB) is an organic compound that is used in various scientific research applications. It is a derivative of the piperazine family and is a white solid at room temperature. 2-E1-2MB has a wide range of applications in the field of scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-E1-2MB has a wide range of applications in scientific research, including as a tool for studying enzyme inhibition, as a substrate for metabolic studies, and as an inhibitor of the enzyme acetylcholinesterase. 2-E1-2MB has also been used in studies of the pharmacology of various drugs, as well as in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-E1-2MB is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased alertness and improved cognitive function.
Biochemical and Physiological Effects
2-E1-2MB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the levels of the neurotransmitter acetylcholine. This can have a variety of effects on the body, including increased alertness and improved cognitive function. In addition, 2-E1-2MB has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
2-E1-2MB has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution, making it suitable for use in a wide range of experiments. Additionally, its inhibition of acetylcholinesterase makes it useful for studying the pharmacology of various drugs. However, 2-E1-2MB also has some limitations. It is not water soluble, which can limit its use in certain experiments, and its effects can vary depending on the concentration used.
Zukünftige Richtungen
2-E1-2MB has many potential future applications in scientific research. For example, it could be used to study the pharmacology of various drugs, as well as to study the effects of acetylcholine on the body. Additionally, it could be used to develop new therapeutics for various diseases, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, it could be used to study the effects of different concentrations of 2-E1-2MB on various biochemical and physiological processes. Finally, it could be used to study the effects of 2-E1-2MB on the synthesis of other compounds, such as pharmaceuticals.
Synthesemethoden
2-E1-2MB can be synthesized through a process known as nucleophilic substitution. In this process, a nucleophile (such as a carboxylic acid) is reacted with an electrophile (such as a halogen) to form a new molecule. In the case of 2-E1-2MB, a nucleophilic substitution reaction between 2-methylpiperazine and 2-chloro-1-butanol is used to produce the desired compound. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, and the reaction can be catalyzed by a base such as sodium hydroxide.
Eigenschaften
IUPAC Name |
2-ethyl-1-(2-methylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-10(5-2)11(14)13-7-6-12-8-9(13)3/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQKLHICEUXAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)
![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361979.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)





![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)
amine](/img/structure/B6362052.png)
amine hydrochloride](/img/structure/B6362059.png)

